molecular formula C28H29NO4 B14008625 4-{4-[2-(Diethylamino)ethoxy]phenyl}-3-(4-methoxyphenyl)-2h-chromen-2-one CAS No. 3450-73-5

4-{4-[2-(Diethylamino)ethoxy]phenyl}-3-(4-methoxyphenyl)-2h-chromen-2-one

Cat. No.: B14008625
CAS No.: 3450-73-5
M. Wt: 443.5 g/mol
InChI Key: FQUUJAHFDUTPAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-{4-[2-(Diethylamino)ethoxy]phenyl}-3-(4-methoxyphenyl)-2H-chromen-2-one is a complex organic compound known for its diverse applications in scientific research. This compound features a chromen-2-one core structure, which is often associated with various biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{4-[2-(Diethylamino)ethoxy]phenyl}-3-(4-methoxyphenyl)-2H-chromen-2-one typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Chromen-2-one Core: This can be achieved through the condensation of appropriate phenolic compounds with ethyl acetoacetate under acidic or basic conditions.

    Substitution Reactions: Introduction of the diethylaminoethoxy and methoxyphenyl groups is carried out through nucleophilic substitution reactions, often using reagents like diethylamine and methoxybenzene derivatives.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Batch Processing: Utilizing large reactors for the condensation and substitution reactions.

    Continuous Flow Synthesis: Employing continuous flow reactors to enhance reaction efficiency and scalability.

    Quality Control: Implementing rigorous quality control measures to ensure consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-{4-[2-(Diethylamino)ethoxy]phenyl}-3-(4-methoxyphenyl)-2H-chromen-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, especially involving the diethylamino and methoxy groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Diethylamine in ethanol.

Major Products

    Oxidation: Formation of corresponding quinones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Introduction of various functional groups depending on the reagents used.

Scientific Research Applications

4-{4-[2-(Diethylamino)ethoxy]phenyl}-3-(4-methoxyphenyl)-2H-chromen-2-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including anti-inflammatory and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-{4-[2-(Diethylamino)ethoxy]phenyl}-3-(4-methoxyphenyl)-2H-chromen-2-one involves:

    Molecular Targets: The compound interacts with specific enzymes and receptors in biological systems.

    Pathways: It may modulate signaling pathways related to inflammation, oxidative stress, and cell proliferation.

Comparison with Similar Compounds

Similar Compounds

  • 4-{4-[2-(Diethylamino)ethoxy]phenyl}acetonitrile
  • 4-{4-[2-(Diethylamino)ethoxy]phenyl}methanol
  • 4-{4-[2-(Diethylamino)ethoxy]phenyl}(phenyl)methanone

Uniqueness

4-{4-[2-(Diethylamino)ethoxy]phenyl}-3-(4-methoxyphenyl)-2H-chromen-2-one stands out due to its unique chromen-2-one core structure, which imparts distinct biological activities and chemical reactivity compared to its analogs.

Properties

CAS No.

3450-73-5

Molecular Formula

C28H29NO4

Molecular Weight

443.5 g/mol

IUPAC Name

4-[4-[2-(diethylamino)ethoxy]phenyl]-3-(4-methoxyphenyl)chromen-2-one

InChI

InChI=1S/C28H29NO4/c1-4-29(5-2)18-19-32-23-16-12-20(13-17-23)26-24-8-6-7-9-25(24)33-28(30)27(26)21-10-14-22(31-3)15-11-21/h6-17H,4-5,18-19H2,1-3H3

InChI Key

FQUUJAHFDUTPAL-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCOC1=CC=C(C=C1)C2=C(C(=O)OC3=CC=CC=C32)C4=CC=C(C=C4)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.